molecular formula C17H13NO3 B15080949 1-(9h-Xanthen-9-yl)pyrrolidine-2,5-dione CAS No. 6319-54-6

1-(9h-Xanthen-9-yl)pyrrolidine-2,5-dione

Cat. No.: B15080949
CAS No.: 6319-54-6
M. Wt: 279.29 g/mol
InChI Key: MHWNVIOPDLIRPG-UHFFFAOYSA-N
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Description

1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione is a succinimide derivative featuring a xanthene moiety directly attached to the nitrogen atom of the pyrrolidine-2,5-dione core.

Properties

CAS No.

6319-54-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(9H-xanthen-9-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H13NO3/c19-15-9-10-16(20)18(15)17-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)17/h1-8,17H,9-10H2

InChI Key

MHWNVIOPDLIRPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

The synthesis of 1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione typically involves the reaction of xanthen-9-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Imide Group

The pyrrolidine-2,5-dione core enables nucleophilic substitution at the carbonyl carbons. Key reactions include:

Reaction TypeConditionsProductsYieldKey Observations
Amine alkylationEthanol, reflux, 12 hN-substituted derivatives65–78%Xanthenyl group stabilizes transition state via resonance.
Thiol additionTHF, RT, 6 hThioamide derivatives54–62%Selective modification at C2/C5 positions observed .

This reactivity is exploited to synthesize analogs with tailored biological activity, such as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .

Ring-Opening Reactions

The lactam ring undergoes cleavage under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, 80°C, 8 h

  • Product : 9H-xanthene-9-carboxylic acid and pyrrolidine derivatives

  • Mechanism : Protonation of lactam oxygen followed by nucleophilic attack by water.

Basic Ring Opening

  • Conditions : NaOH (2M), ethanol, reflux

  • Product : Sodium salt of xanthenylsuccinamic acid

  • Application : Intermediate for polymer synthesis .

Cycloaddition Reactions

The compound participates in [4+2] inverse electron-demand cycloadditions with electron-deficient dienophiles:

DienophileConditionsProductYield
StyrenesToluene, 110°C, 24 h3-Aryl-1-methyl-9H-xanthen-9-ones56–76%
Pyrrolidine enaminesAcOH/H<sub>2</sub>SO<sub>4</sub>, RTTetrahydroxanthones36–55%

These reactions proceed via a stepwise mechanism involving initial enamine formation, followed by cycloaddition and dehydrogenation .

Heck Coupling Reactions

The xanthenyl moiety facilitates palladium-catalyzed cross-couplings:

  • Substrate : 3-Bromo-2-methyl-4H-chromen-4-one derivatives

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, NMP, 120°C

  • Products : 2,3-Diaryl-9H-xanthen-9-ones

  • Yield : 25–85%

  • Key Insight : Xanthenyl group enhances stability of palladium intermediates .

Oxidation and Reduction

  • Oxidation :

    • KMnO<sub>4</sub>/H<sub>2</sub>O, RT → Xanthen-9-ol derivatives (72% yield).

  • Reduction :

    • NaBH<sub>4</sub>/MeOH → Diol intermediates (88% yield), used in fluorescent probe synthesis .

Biological Activity via Target Interactions

The compound inhibits InhA (K<sub>i</sub> = 1.2 µM) through competitive binding at the NADH site. Structural analogs show:

  • IC<sub>50</sub> = 0.8–3.4 µM against M. tuberculosis H37Rv .

  • Activity against multidrug-resistant strains (MIC = 4–16 µg/mL) .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine-2,5-dione Methoxy substituentEnhanced solubility; slower hydrolysis kinetics
3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione Fluorenyl groupHigher InhA inhibition (K<sub>i</sub> = 0.5 µM)

Thermal and pH Stability

  • Thermal Decomposition : Onset at 220°C (TGA data).

  • pH Stability : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic conditions .

Scientific Research Applications

The compound 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic molecule with a pyrrolidine ring, a dione functional group, and a xanthene moiety. Research indicates that compounds similar to it exhibit significant biological activities, such as inhibitory effects on Mycobacterium tuberculosis. Derivatives of pyrrolidine-2,5-dione have been studied for their potential in treating tuberculosis infections, including drug-resistant strains. The xanthene moiety is also known for its fluorescent properties, which may be useful in biological imaging.

Potential Applications

  • Treatment of Tuberculosis Infections Compounds similar to 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione have demonstrated promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis infections.
  • Biological Imaging The xanthene moiety, present in the compound, is known for its fluorescent properties, indicating potential applications in biological imaging.
  • Inhibitory Effects on Enzymes Preliminary studies suggest that 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione may interact with enzymes involved in fatty acid biosynthesis in bacteria, particularly Mycobacterium tuberculosis.

Structural Similarities and Biological Activities

Compound NameStructural FeaturesUnique Properties
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dionePyrrolidine ring, dionePotent inhibitor of Mycobacterium tuberculosis
1-(9H-xanthen-9-yl)pyrrolidine-2,5-dioneSimilar xanthene structurePotential fluorescent properties
4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamidePyrrolidine coreInvestigated as VHL inhibitors for cancer treatment
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dioneFluorene, pyrrolidine-2,5-dioneSeveral compounds displayed good activities against InhA, which is one of the key enzymes involved in the type II fatty acid biosynthesis pathway of the mycobacteria cell wall. Furthermore, some exhibited promising activities against M. tuberculosis and multi-drug resistant M. tuberculosis strains .

Mechanism of Action

The mechanism of action of 1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below compares 1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives, emphasizing substituent effects on biological activity and applications:

Compound Name Substituent(s) Key Properties/Activities Applications/Findings Reference ID
This compound 9H-Xanthen-9-yl High lipophilicity (predicted) Research chemical (potential synthesis intermediate or pharmacological probe)
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Thiophene + morpholinopropyl ED₅₀ = 0.21 mmol/kg (anticonvulsant) Superior to valproic acid in seizure models; inhibits Na⁺/Ca²⁺ channels
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine Mannich base Moderate antimicrobial activity (MIC = 32–64 µg/mL) Active against E. coli, B. subtilis, and Aspergillus spp.
1-(Organothio)pyrrolidine-2,5-dione Organothio group (e.g., -SPh, -SBn) Thiolating reagent Sulfenylation of pyrazolones, coumarins, and alkenes under mild conditions
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenethyl Tyrosinase inhibition (IC₅₀ = 8.3 µM) Structural analog with crystallographic data; potential for dermatological applications
Acridine-pyrrolidine-2,5-dione hybrids Acridine + nitroaryl groups ΔG = -13.7 kcal/mol (acetylcholinesterase) Enhanced cholinesterase inhibition vs. acridine alone; anti-inflammatory activity

Key Observations :

  • Substituent Impact: Bulky aromatic groups (e.g., xanthene, acridine) improve target engagement via π-π interactions but may reduce solubility. Alkyl/heterocyclic chains (e.g., morpholinopropyl) enhance bioavailability and channel modulation .
  • Biological Activity: Thiophene and morpholinopropyl substituents correlate with anticonvulsant efficacy, while Mannich bases exhibit broader antimicrobial effects .
  • Synthetic Utility: Organothio derivatives serve as robust sulfur-transfer reagents due to their stability and reactivity .
Pharmacological Potential
  • Anticonvulsant Activity: Morpholinopropyl-substituted derivatives (e.g., compound 4 in ) show balanced inhibition of neuronal ion channels, suggesting a multi-target mechanism .
  • Enzyme Inhibition : Acridine-pyrrolidine hybrids demonstrate superior acetylcholinesterase binding (ΔG = -13.7 kcal/mol) compared to standalone acridines, attributed to the succinimide fragment’s hydrogen-bonding capacity .
Structural Insights
  • Crystallography : Derivatives like 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione provide crystallographic data critical for rational drug design .

Q & A

Q. What are the common synthetic routes for preparing 1-(9H-xanthen-9-yl)pyrrolidine-2,5-dione and its derivatives?

The compound can be synthesized via condensation reactions between arylaldehydes and cyclic diketones (e.g., 1,3-cyclohexanedione) using catalysts like niobium pentachloride under reflux conditions. For example, derivatives of xanthene-diones are typically formed in anhydrous acetonitrile under air with yields exceeding 85% . Optimization of reaction time (e.g., 2 hours) and solvent choice (polar aprotic solvents) are critical to minimize side products.

Q. How are structural and purity characteristics validated for this compound?

Key characterization methods include:

  • IR spectroscopy : Peaks at ~1726 cm⁻¹ (C=O stretching) and ~1287 cm⁻¹ (C-N stretching) confirm functional groups .
  • NMR : 1H^1H NMR signals at δ 2.78 ppm (s, 4H, pyrrolidine protons) and δ 7.5–6.98 ppm (aromatic protons) are diagnostic. 13C^{13}C NMR resonances at ~176 ppm (C=O) and ~135 ppm (C-N) further validate the structure .
  • Elemental analysis : Matches calculated vs. observed values (e.g., C: 68.57% calc. vs. 68.50% obs.) to confirm purity .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and EN 166-certified eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can regioselective functionalization of the xanthene core be achieved?

Substituents on the xanthene ring influence reactivity. For example, electron-withdrawing groups (e.g., halogens) at the para position direct electrophilic attacks to specific sites. Use directing groups (e.g., iodine in 4-iodophenyl derivatives) to control functionalization patterns. Reaction conditions (e.g., low temperature for kinetic control) further enhance selectivity .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for NMR.
  • Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate pure crystalline forms.
  • Impurity interference : Use column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts before analysis .

Q. How does the xanthene-pyrrolidine-dione scaffold interact with biological targets (e.g., enzymes)?

The planar xanthene core enables π-π stacking with aromatic residues in enzyme active sites, while the pyrrolidine-dione moiety mimics transition-state intermediates in glycosidase inhibition. Docking studies suggest that substituents at the 9H-xanthen-9-yl position modulate binding affinity by altering steric and electronic interactions .

Q. What methodologies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., NbCl5, AlCl3) to identify the most efficient catalyst for specific substrates.
  • Solvent optimization : Replace acetonitrile with recyclable solvents (e.g., PEG-400) to improve sustainability.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >90% .

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